2-(2-Methoxy-4-methylphenoxy)ethane-1-sulfonyl chloride
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Overview
Description
2-(2-Methoxy-4-methylphenoxy)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C10H13ClO4S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-4-methylphenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-(2-Methoxy-4-methylphenoxy)ethanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction scheme is as follows:
2-(2-Methoxy-4-methylphenoxy)ethanol+Chlorosulfonic acid→2-(2-Methoxy-4-methylphenoxy)ethane-1-sulfonyl chloride+HCl+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced reactors and purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxy-4-methylphenoxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.
Scientific Research Applications
2-(2-Methoxy-4-methylphenoxy)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for research purposes.
Medicine: It may serve as a precursor in the synthesis of drug candidates or active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Methoxy-4-methylphenoxy)ethane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxyethane-1-sulfonyl chloride
- 2-(4-Methoxyphenoxy)ethane-1-sulfonyl chloride
- 2-(2-Methoxyethoxy)ethane-1-sulfonyl chloride
Uniqueness
2-(2-Methoxy-4-methylphenoxy)ethane-1-sulfonyl chloride is unique due to the presence of both the methoxy and methyl groups on the phenoxy ring. This structural feature can influence its reactivity and the types of derivatives it can form, making it distinct from other similar compounds.
Biological Activity
2-(2-Methoxy-4-methylphenoxy)ethane-1-sulfonyl chloride is a sulfonyl chloride derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which may contribute to its diverse biological effects.
Chemical Structure and Properties
The compound features a sulfonyl chloride functional group attached to an ether moiety, which is further substituted with a methoxy and methyl group on the aromatic ring. This configuration suggests potential interactions with biological targets, making it a candidate for further investigation.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit various biological activities, including:
- Anticancer Activity : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, with IC50 values often in the micromolar range. For instance, derivatives have been reported to inhibit cancer cell growth with GI50 values less than 10 µM .
- Antimicrobial Activity : The presence of sulfur and aromatic groups enhances the antimicrobial properties of related compounds. Studies have demonstrated that modifications can lead to improved activity against both Gram-positive and Gram-negative bacteria .
Anticancer Studies
Recent studies have explored the anticancer properties of sulfonyl chloride derivatives. For example, one study reported that a similar compound inhibited 49 cancer cell lines with an average GI50 value of 3.54 µM, indicating potent activity against certain types of cancer .
Table 1: Cytotoxicity Data for Related Compounds
Compound | Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |
---|---|---|---|---|
Compound A | MCF7 (Breast) | 3.54 | 12.88 | 37.15 |
Compound B | CCRF-CEM (Leukemia) | 4.08 | 16.00 | 45.00 |
Antimicrobial Studies
In antimicrobial evaluations, related compounds demonstrated variable efficacy against pathogens. For instance, modifications led to enhanced activity against Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than those of standard antibiotics .
Table 2: Antimicrobial Activity of Sulfonyl Chloride Derivatives
Compound | Pathogen | MIC (µg/mL) |
---|---|---|
Compound C | Staphylococcus aureus | 25 |
Compound D | Escherichia coli | 50 |
Case Studies
Several case studies highlight the biological potential of sulfonyl chlorides:
- Cytotoxicity in Leukemia Models : A derivative was tested against leukemia cell lines and showed substantial inhibition rates, suggesting its utility in targeted cancer therapies.
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of modified sulfonyl chlorides, revealing their effectiveness in clinical isolates resistant to conventional treatments.
Properties
Molecular Formula |
C10H13ClO4S |
---|---|
Molecular Weight |
264.73 g/mol |
IUPAC Name |
2-(2-methoxy-4-methylphenoxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C10H13ClO4S/c1-8-3-4-9(10(7-8)14-2)15-5-6-16(11,12)13/h3-4,7H,5-6H2,1-2H3 |
InChI Key |
AHFAKSAICQEOHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCS(=O)(=O)Cl)OC |
Origin of Product |
United States |
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